[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone is a complex organic compound characterized by its unique structure, which includes difluoromethyl groups, a methoxyphenoxy moiety, and a pyrazol-5-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of Difluoromethyl Groups: Difluoromethylation can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base.
Attachment of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Incorporation of the Methoxyphenoxy Moiety: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzoyl intermediate with 4-methoxyphenol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(difluoromethyl)-1-{4-[(4-ethoxyphenoxy)methyl]benzoyl}-4,5-dihydro-1H-pyrazol-5-ol
- 3,5-bis(difluoromethyl)-1-{4-[(4-isopropylphenoxy)methyl]benzoyl}-4,5-dihydro-1H-pyrazol-5-ol
Uniqueness
The uniqueness of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy group, in particular, may enhance its binding affinity to certain molecular targets and improve its solubility and stability compared to similar compounds.
Properties
Molecular Formula |
C20H18F4N2O4 |
---|---|
Molecular Weight |
426.4g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-[(4-methoxyphenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C20H18F4N2O4/c1-29-14-5-7-15(8-6-14)30-11-12-3-2-4-13(9-12)18(27)26-20(28,19(23)24)10-16(25-26)17(21)22/h2-9,17,19,28H,10-11H2,1H3 |
InChI Key |
XBRIPNGKMRKURJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.